2-Pyrrolidin-1-ylisonicotinaldehyde
Overview
Description
2-Pyrrolidin-1-ylisonicotinaldehyde is a chemical compound with the empirical formula C10H12N2O and a molecular weight of 176.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidin-1-ylisonicotinaldehyde can be represented by the SMILES stringO=CC1=CC=NC(N2CCCC2)=C1
. The InChI representation is 1S/C10H12N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
. Physical And Chemical Properties Analysis
2-Pyrrolidin-1-ylisonicotinaldehyde is a solid at room temperature . Its boiling point is between 68-70°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Pyrrolidin-1-ylisonicotinaldehyde and its derivatives are significant in the synthesis of heterocyclic compounds, especially pyrrolidines, which exhibit biological effects and find applications in medicine, industry (e.g., dyes, agrochemical substances), and scientific research. Research highlights the polar [3+2] cycloaddition reactions involving pyrrolidine derivatives, leading to products under mild conditions, indicating the potential for analogous reactions with other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Catalytic Reactions and Synthesis
The compound is involved in various catalytic reactions. For instance, aldimines generated from primary amines or anilines with aldehydes react with 1,1-cyclopropanediesters in the presence of catalytic Yb(OTf)3, producing pyrrolidines with significant diastereoselectivity. This indicates its role in synthesizing complex organic compounds with potential biological activities (Carson & Kerr, 2005).
Intermediate in Anticancer Drug Synthesis
2-Pyrrolidin-1-ylisonicotinaldehyde is a crucial intermediate in the synthesis of small molecule anticancer drugs. A study demonstrates a high-yield synthetic method for a water-soluble aldehyde derivative of this compound, emphasizing its importance in drug development, especially for cancers like breast cancer, lymphoma, and colon cancer (Zhang et al., 2018).
Glycosidase Inhibition
The compound's derivatives are part of the synthesis of biologically active pyrrolidines like LAB-1, known for their selective and potent α-glycosidase inhibitory activity. This is crucial for developing therapeutic agents targeting diseases related to glycosidase malfunction (da Silva et al., 2017).
Asymmetric Synthesis and Catalysis
The compound facilitates asymmetric synthesis and catalysis. It's involved in the synthesis of cis- and trans-2,5-disubstituted pyrrolidines, showing its versatility in producing chiral compounds, which are essential in pharmaceuticals and chemical industries (Davis et al., 2008).
Safety And Hazards
2-Pyrrolidin-1-ylisonicotinaldehyde is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using protective clothing and working in a well-ventilated area .
properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFMHRNVDJMLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594598 | |
Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylisonicotinaldehyde | |
CAS RN |
898289-23-1 | |
Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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